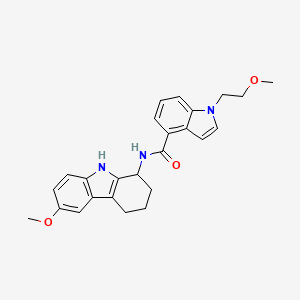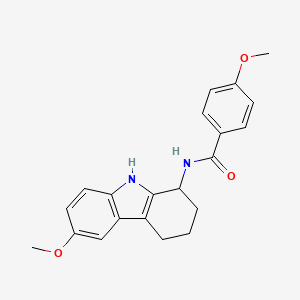![molecular formula C23H25NO4 B12158681 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one](/img/structure/B12158681.png)
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. Coumarins are naturally occurring phenolic substances found in many plants and have been extensively studied for their therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one typically involves the condensation of 7-hydroxycoumarin with a suitable aldehyde or ketone in the presence of a base. One common method is the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with an aldehyde in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include using different catalysts, solvents, and reaction temperatures. The Pechmann condensation method, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, can also be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The phenylmorpholinyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the chromenone ring.
Scientific Research Applications
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, affecting their function. The phenylmorpholinyl group can interact with enzymes and receptors, modulating their activity. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
Dalbergin: A natural compound with antitumor and antibacterial activities.
Uniqueness
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the phenylmorpholinyl group enhances its potential as a therapeutic agent and fluorescent probe, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propylchromen-2-one |
InChI |
InChI=1S/C23H25NO4/c1-2-6-17-13-22(26)28-23-18(17)9-10-20(25)19(23)14-24-11-12-27-21(15-24)16-7-4-3-5-8-16/h3-5,7-10,13,21,25H,2,6,11-12,14-15H2,1H3 |
InChI Key |
IJILDIGSASOXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOC(C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B12158603.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B12158607.png)
![5-(Furan-2-yl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12158628.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12158630.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12158641.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158649.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12158656.png)


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12158680.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12158685.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12158695.png)

